molecular formula C13H10Cl2N2O B1299481 4-amino-N-(2,4-dichlorophenyl)benzamide CAS No. 425630-96-2

4-amino-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B1299481
CAS No.: 425630-96-2
M. Wt: 281.13 g/mol
InChI Key: IQXCHLWKFUWHEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichloroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amide group forms hydrogen bonds, which play a crucial role in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, such as anticonvulsant or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring contributes to its distinct properties compared to other benzamide derivatives .

Properties

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCHLWKFUWHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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